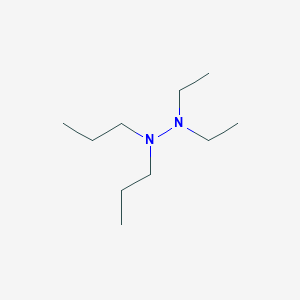
Hydrazine, 1,1-diethyl-2,2-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,1-diethyl-2,2-dipropyl- is an organic compound with the molecular formula C10H24N2 It is a derivative of hydrazine, characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Hydrazine, 1,1-diethyl-2,2-dipropyl- can be synthesized through the reaction of hydrazine with appropriate alkyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction of hydrazine with diethyl bromide and dipropyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Hydrazine, 1,1-diethyl-2,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
科学的研究の応用
Hydrazine, 1,1-diethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of hydrazine, 1,1-diethyl-2,2-dipropyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Hydrazine, 1,1-dipropyl-: Similar in structure but lacks the ethyl groups.
Hydrazine, 1,1-dimethyl-2,2-dipropyl-: Similar but with methyl groups instead of ethyl groups.
Uniqueness
Hydrazine, 1,1-diethyl-2,2-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and biological properties compared to its analogs.
特性
CAS番号 |
52598-09-1 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC名 |
1,1-diethyl-2,2-dipropylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-9-12(10-6-2)11(7-3)8-4/h5-10H2,1-4H3 |
InChIキー |
KNDXGQHXCXCZDA-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


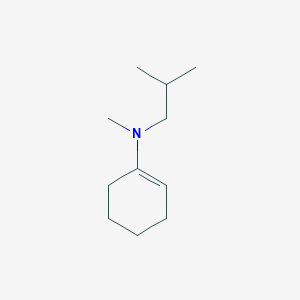
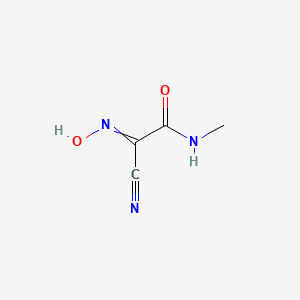

![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
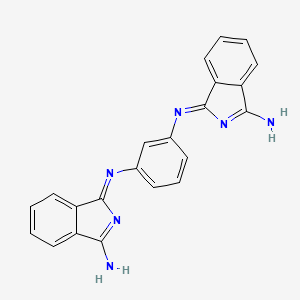

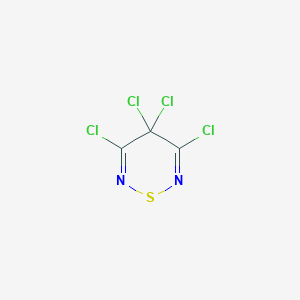
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)





